molecular formula C6H9NO3S B14887747 (3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid

(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid

Cat. No.: B14887747
M. Wt: 175.21 g/mol
InChI Key: QJFTZLOJRRSNEI-IUYQGCFVSA-N
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Description

(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound that features a thiomorpholine ring with a carboxylic acid group

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with target molecules, while the thiomorpholine ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6S)-6-Methyl-5-oxothiomorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a thiomorpholine ring and a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

(3S,6S)-6-methyl-5-oxothiomorpholine-3-carboxylic acid

InChI

InChI=1S/C6H9NO3S/c1-3-5(8)7-4(2-11-3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/t3-,4+/m0/s1

InChI Key

QJFTZLOJRRSNEI-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](CS1)C(=O)O

Canonical SMILES

CC1C(=O)NC(CS1)C(=O)O

Origin of Product

United States

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